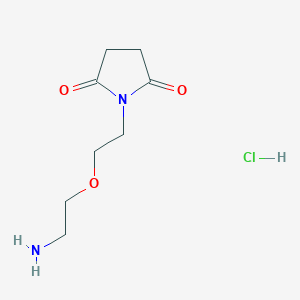![molecular formula C10H19NO2 B1380577 (8-Metil-1-oxa-8-azaspiro[4.5]decan-3-il)metanol CAS No. 1330765-11-1](/img/structure/B1380577.png)
(8-Metil-1-oxa-8-azaspiro[4.5]decan-3-il)metanol
Descripción general
Descripción
“(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol” is a chemical compound with the molecular formula C10H19NO2 . It has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and related 1-oxa-8-azaspiro[4.5]decanes were synthesized for assessment as M1 muscarinic agonists . Further investigations are required for larger scale reactions and chiral synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic system, which consists of a tetrahydrofuran ring incorporated into an 8-azaspiro[4.5]decane skeleton .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.26 g/mol. More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Agonista Muscarínico para la Enfermedad de Alzheimer
Este compuesto ha sido sintetizado y evaluado como un agonista muscarínico M1 para el tratamiento sintomático de la demencia, particularmente del tipo de Alzheimer . Ha mostrado potencial en la mejora del deterioro inducido por la escopolamina en las tareas de evitación pasiva de ratas, lo cual es un modelo para los déficits de memoria observados en la enfermedad de Alzheimer.
Síntesis de Compuestos Biológicamente Activos
La síntesis de este compuesto implica incorporar la porción de anillo de tetrahidrofurano de la muscarona en un esqueleto de 8-azaspiro[4.5]decano . Este proceso es prometedor para la producción de importantes compuestos biológicamente activos, lo que indica su utilidad en la química medicinal.
Actividad Anticancerígena
Los derivados de los 1-oxa-8-azaspiro[4.5]decanos han sido diseñados y sintetizados, mostrando actividad moderada a potente contra diversas líneas celulares cancerosas, incluyendo cáncer de pulmón, mama y cuello uterino . Esto sugiere que el compuesto en cuestión podría servir como un intermedio clave en el desarrollo de nuevos agentes anticancerígenos.
Aplicaciones de Química Verde
La síntesis y las aplicaciones del compuesto se alinean con los principios de la química verde, con el objetivo de reducir o eliminar el uso o la generación de sustancias peligrosas . Este enfoque es crucial para el desarrollo sostenible en la investigación y fabricación farmacéutica.
Investigación Farmacológica
En farmacología, se han explorado los derivados del compuesto por su afinidad por el receptor muscarínico y sus actividades in vivo . Estos estudios son esenciales para comprender el mecanismo de acción del compuesto y su potencial terapéutico.
Investigación y Desarrollo Químico
El compuesto se utiliza en la investigación y el desarrollo químico por su potencial para ser transformado en diversos derivados con diferentes actividades biológicas . Su versatilidad lo convierte en un activo valioso en el descubrimiento de nuevos medicamentos y agentes terapéuticos.
Mecanismo De Acción
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol works by binding to certain proteins in the body, such as enzymes, hormones, and other proteins. This binding alters the shape and activity of these proteins, which can then lead to changes in the biochemical and physiological processes in the body. In addition, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol can also interact with other molecules in the body, such as hormones, to produce a variety of effects.
Biochemical and Physiological Effects
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, such as increased alertness and concentration. In addition, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol has also been shown to have an effect on the metabolism of fatty acids and carbohydrates, as well as on the production of energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol has several advantages for use in lab experiments. It is relatively simple to synthesize and is relatively stable in aqueous solutions, making it easy to use in experiments. In addition, it is relatively inexpensive and is widely available. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, it can be toxic in high concentrations, so it should be used with caution.
Direcciones Futuras
There are a variety of potential future directions for research involving (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. For example, further studies could be conducted to investigate the effects of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol on other proteins and molecules in the body, such as hormones and other compounds. In addition, further research could be conducted to investigate the effects of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol on metabolism and other physiological processes. Furthermore, further studies could be conducted to investigate the potential therapeutic applications of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, such as its use in the treatment of various diseases and disorders. Finally, further research could be conducted to investigate the potential toxicological effects of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol and its potential for use as a drug.
Propiedades
IUPAC Name |
(8-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11-4-2-10(3-5-11)6-9(7-12)8-13-10/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPRGJJQXIDPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



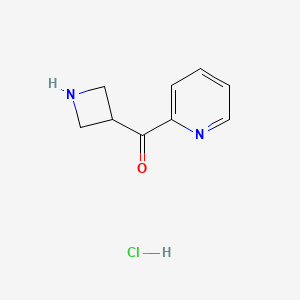
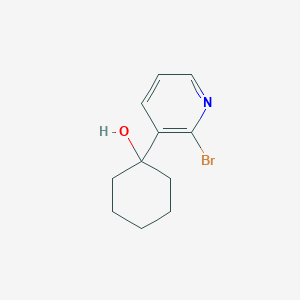

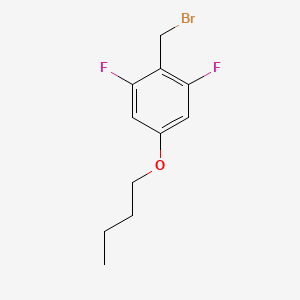

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)
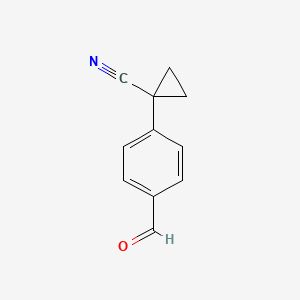
![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)

